molecular formula C15H17F2N3O3 B2400353 1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane CAS No. 2305394-51-6

1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane

Cat. No.: B2400353
CAS No.: 2305394-51-6
M. Wt: 325.316
InChI Key: MKVXDKBZMOUJAB-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane is a complex organic compound characterized by the presence of a diazepane ring, a difluoromethoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines .

Scientific Research Applications

1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and nitrophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[3-(difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c1-2-6-18-7-3-8-19(10-9-18)12-4-5-13(20(21)22)14(11-12)23-15(16)17/h1,4-5,11,15H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVXDKBZMOUJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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